molecular formula C13H10BrF3O B12833608 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene

2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene

Katalognummer: B12833608
Molekulargewicht: 319.12 g/mol
InChI-Schlüssel: JJQAQDBNFAQHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is an organic compound with the molecular formula C13H10BrF3O This compound is characterized by the presence of a naphthalene ring substituted with a bromo group and a trifluoromethoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which undergoes bromination to introduce a bromo group at the desired position.

    Introduction of Trifluoromethoxyethyl Group: The bromo-naphthalene intermediate is then reacted with a trifluoromethoxyethylating agent under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Bromination: Utilizing bromine or a brominating agent in the presence of a catalyst to achieve efficient bromination of naphthalene.

    Trifluoromethoxyethylation: Employing a trifluoromethoxyethylating reagent under optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-(trifluoromethoxy)benzene: Similar structure but lacks the naphthalene ring.

    2-(2-Bromoethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene: Similar structure but lacks the bromoethyl group.

Uniqueness

2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is unique due to the combination of the bromo and trifluoromethoxyethyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H10BrF3O

Molekulargewicht

319.12 g/mol

IUPAC-Name

2-[2-bromo-1-(trifluoromethoxy)ethyl]naphthalene

InChI

InChI=1S/C13H10BrF3O/c14-8-12(18-13(15,16)17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2

InChI-Schlüssel

JJQAQDBNFAQHAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(CBr)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.